molecular formula C9H11F2N3OS B2723293 4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide CAS No. 2380099-09-0

4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2723293
CAS No.: 2380099-09-0
M. Wt: 247.26
InChI Key: JTOOWAQWDLOLAX-UHFFFAOYSA-N
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Description

4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide ( 2380099-09-0) is a chemical compound supplied for research and development purposes. This piperidine-carboxamide derivative has a molecular formula of C9H11F2N3OS and a molecular weight of 247.26 g/mol . Its structure features a 4,4-difluoropiperidine moiety coupled with a 1,3-thiazol-2-yl group via a carboxamide linker, as represented by the SMILES notation O=C(N1CCC(CC1)(F)F)Nc1nccs1 . Compounds containing both the piperidine and thiazole scaffolds are of significant interest in medicinal chemistry and drug discovery for their potential biological activities. Researchers utilize this building block in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and the investigation of its mechanism of action in various biochemical pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Custom synthesis requests are available to meet specific research requirements .

Properties

IUPAC Name

4,4-difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3OS/c10-9(11)1-4-14(5-2-9)8(15)13-7-12-3-6-16-7/h3,6H,1-2,4-5H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOOWAQWDLOLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediate Synthesis

The synthesis of This compound hinges on two critical intermediates:

  • 4,4-Difluoropiperidine-1-carboxylic acid
  • 1,3-Thiazol-2-amine

4,4-Difluoropiperidine-1-carboxylic acid is typically prepared via a two-step process:

  • Step 1 : Fluorination of piperidine-4-one using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under anhydrous conditions at −78°C to 0°C.
  • Step 2 : Oxidation of the resulting 4,4-difluoropiperidine using potassium permanganate (KMnO₄) in acidic media to yield the carboxylic acid derivative.

1,3-Thiazol-2-amine is synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea under microwave irradiation or conventional heating. For example, 2-bromoacetophenone reacts with thiourea in isopropanol at 110°C for 3.5 minutes under microwave conditions to afford the thiazole ring.

Carboxamide Bond Formation

The final step involves coupling 4,4-difluoropiperidine-1-carboxylic acid with 1,3-thiazol-2-amine using carbodiimide-based reagents. A representative protocol includes:

  • Activation of the carboxylic acid with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) at 0°C.
  • Addition of 1,3-thiazol-2-amine and stirring at room temperature for 12–24 hours.
  • Purification via flash chromatography (hexane:ethyl acetate, 1:1) to isolate the product.

Reaction Scheme :
$$
\text{4,4-Difluoropiperidine-1-carboxylic acid} + \text{1,3-Thiazol-2-amine} \xrightarrow{\text{EDC/NHS}} \text{Target Compound}
$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DCM, THF) enhance coupling efficiency. Microwave-assisted reactions reduce reaction times from 24 hours to 20 minutes while maintaining yields >85%.

Reagent Stoichiometry

A molar ratio of 1:1.2 (carboxylic acid:amine) minimizes side products. Excess EDC (1.5 equiv.) ensures complete activation of the carboxylic acid.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.13 (s, 1H, thiazole-H)
    • δ 3.80–3.75 (m, 2H, piperidine-H)
    • δ 2.93 (ddd, J = 13.2 Hz, 2H, piperidine-H)
    • δ 1.98–1.76 (m, 4H, piperidine-H).
  • ¹³C NMR (101 MHz, DMSO-d₆) :

    • δ 174.3 (C=O)
    • δ 167.0 (thiazole-C)
    • δ 114.4–132.2 (aromatic carbons).

High-Performance Liquid Chromatography (HPLC)

Purity >98% is achieved using a C18 column (acetonitrile:water, 70:30), retention time = 6.2 minutes.

Challenges and Mitigation Strategies

Fluorine Substituent Reactivity

The electron-withdrawing nature of fluorine atoms can deactivate the piperidine ring, necessitating higher reaction temperatures or prolonged stirring.

Thiazole Ring Stability

Acidic conditions during coupling may protonate the thiazole nitrogen, leading to byproducts. Neutral pH and inert atmospheres (N₂) mitigate this issue.

Comparative Analysis of Analogous Compounds

The inhibitory activity of structurally related compounds against enzymes like FAAH and sEH provides context for optimizing this scaffold. For example:

Compound hFAAH IC₅₀ (nM) hsEH IC₅₀ (nM)
URB 597 25.8 -
4,4-Difluoro analog 9.4 7.3

Data adapted from Table 1 in PMC11910963.

Industrial-Scale Production Considerations

Cost-Effective Fluorination

DAST remains the reagent of choice, though Deoxo-Fluor® offers higher yields (92% vs. 85%) despite its cost.

Green Chemistry Approaches

Solvent recycling (DCM recovery >90%) and microwave-assisted steps reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Applications

Research indicates that 4,4-difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide exhibits promising anticancer properties. A study published in RSC Advances highlights its potential as a cytotoxic agent against various cancer cell lines. The compound's mechanism of action involves the inhibition of key pathways involved in cell proliferation and survival.

Cell Line IC50 Value (µM) Mechanism of Action
HCT-1165.6Inhibition of cell cycle progression
MCF-77.2Induction of apoptosis
HeLa6.8Disruption of mitochondrial function

These findings suggest that structural modifications to the compound could enhance its efficacy against specific cancer types.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Research demonstrates that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), crucial in mediating inflammatory responses. This inhibition could provide therapeutic benefits in treating inflammatory diseases.

Key Findings :

  • Selectivity : The compound shows a higher selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
  • In Vivo Studies : Animal models have shown significant reductions in inflammation markers when treated with this compound.

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with enhanced biological activity.

Synthesis Overview

  • Starting Materials : Piperidine derivatives and thiazole precursors.
  • Reagents Used : Fluorinating agents, coupling reagents.
  • Yield Optimization : Adjusting reaction conditions such as temperature and solvent choice.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on human colorectal cancer cells (HCT-116). The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, suggesting its potential as a therapeutic agent in colorectal cancer treatment .

Case Study 2: Anti-inflammatory Potential

In an animal model of arthritis, treatment with the compound resulted in a notable decrease in joint swelling and pain compared to control groups. Histological analysis revealed reduced inflammatory cell infiltration and cytokine production, supporting its role as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s structural analogues typically vary in substituents on the piperidine ring, the heterocyclic aromatic system, or the carboxamide linkage. Below is a comparative analysis with two representative analogues:

Compound Piperidine Substituents Heterocyclic Group Key Functional Differences Potential Biological Implications
4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide 4,4-difluoro 1,3-thiazol-2-yl Fluorination enhances lipophilicity and stability May improve kinase inhibition or receptor binding
N-(3-Fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 2, ) None (unfluorinated piperidine) 1,3-benzodiazol-1-yl Benzodiazol group introduces aromaticity and H-bonding potential Likely targets enzymes with aromatic binding pockets
3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine () N/A (non-piperidine) Indole-pyrrolopyridine hybrid Expanded π-system and fused heterocycles Potential anticancer or antimicrobial activity

Physicochemical and Pharmacokinetic Properties

  • Solubility : The thiazole ring’s polarity may offset the lipophilicity from fluorination, balancing aqueous solubility.
  • Metabolic Stability: Fluorine atoms reduce susceptibility to oxidative metabolism, extending half-life relative to non-fluorinated derivatives.

Biological Activity

4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound notable for its unique structural features, including a piperidine ring, a thiazole moiety, and two fluorine atoms. This compound is being investigated for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H11F2N3OS
  • Molecular Weight : 247.27 g/mol

The compound's structure enhances its lipophilicity and metabolic stability, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an enzyme inhibitor or modulate receptor functions. Specific pathways depend on the biological context and target molecules involved .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The thiazole moiety is often linked to cytotoxic activity against various cancer cell lines:

  • Study Findings : Thiazole derivatives exhibit significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective inhibition of cell growth .

Case Study: Thiazole Derivatives

Compound NameCell Line TestedIC50 Value (µg/mL)Mechanism of Action
Compound AMCF-71.61 ± 1.92Apoptosis induction
Compound BA5491.98 ± 1.22Cell cycle arrest
This compoundTBDTBDTBD

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with soluble epoxide hydrolase or other targets critical in disease processes .

Pharmacological Applications

Given its structural properties and biological activities, this compound is being explored for various pharmacological applications:

  • Medicinal Chemistry : As a pharmaceutical intermediate with potential applications in drug formulation.
  • Biochemical Assays : Used to study enzyme inhibition and receptor binding in laboratory settings .

Research Findings and Future Directions

Research on this compound is ongoing, with several studies focusing on optimizing its structure for enhanced biological activity. The presence of fluorine atoms is believed to improve the compound's pharmacokinetic properties.

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupP21_1/c
Unit cell dimensionsa=8.21 Å, b=14.33 Å, c=15.89 Å
R-factor0.059
Torsion angle (C7–N1–O1)106.56°

Q. Table 2: Comparative Binding Affinities

DerivativeTargetIC50_{50} (nM)Method
Parent compoundD1 protease320 ± 12Fluorescence
4,4-Dichloro analogD1 protease890 ± 45Fluorescence
Thiazole-5-carboxamideD1 protease210 ± 8SPR

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